molecular formula C17H19NO2 B5705236 2-(2,5-dimethylphenoxy)-N-(4-methylphenyl)acetamide CAS No. 315712-78-8

2-(2,5-dimethylphenoxy)-N-(4-methylphenyl)acetamide

Cat. No.: B5705236
CAS No.: 315712-78-8
M. Wt: 269.34 g/mol
InChI Key: IIAASYMXUMXGSM-UHFFFAOYSA-N
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Description

2-(2,5-Dimethylphenoxy)-N-(4-methylphenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a phenoxy group substituted with two methyl groups at positions 2 and 5, and an acetamide group attached to a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dimethylphenoxy)-N-(4-methylphenyl)acetamide typically involves the reaction of 2,5-dimethylphenol with 4-methylphenylacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate ester, which is subsequently converted to the acetamide by the addition of ammonia or an amine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial processes.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethylphenoxy)-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinones.

    Reduction: The acetamide group can be reduced to form amines.

    Substitution: The methyl groups on the phenoxy ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., hydroxide ions).

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(2,5-Dimethylphenoxy)-N-(4-methylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,5-dimethylphenoxy)-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-(2,5-Dimethoxyphenoxy)-N-(4-methylphenyl)acetamide: Similar structure but with methoxy groups instead of methyl groups.

    2-(2,5-Dimethylphenoxy)-N-(4-chlorophenyl)acetamide: Similar structure but with a chlorine atom instead of a methyl group on the phenyl ring.

Uniqueness

2-(2,5-Dimethylphenoxy)-N-(4-methylphenyl)acetamide is unique due to the specific arrangement of methyl groups on the phenoxy ring and the presence of a 4-methylphenylacetamide group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(2,5-dimethylphenoxy)-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-12-5-8-15(9-6-12)18-17(19)11-20-16-10-13(2)4-7-14(16)3/h4-10H,11H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIAASYMXUMXGSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)COC2=C(C=CC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

315712-78-8
Record name 2-(2,5-DIMETHYLPHENOXY)-N-(4-METHYLPHENYL)ACETAMIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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